

Application Note: 4'-Carboethoxy-3-morpholinomethyl benzophenone in Radical Polymerization

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Compound of Interest

Compound Name:	4'-Carboethoxy-3-morpholinomethyl benzophenone
CAS No.:	898765-26-9
Cat. No.:	B1614091

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Executive Summary

This technical guide details the application of **4'-Carboethoxy-3-morpholinomethyl benzophenone** (CEMB), a specialized functionalized photoinitiator. Unlike standard Benzophenone (BP), CEMB integrates a hydrogen-donating morpholine moiety directly into the chromophore structure via a Mannich base linkage.

Key Advantages:

- **Self-Initiating Capability:** Acts as a "one-component" Type II system, reducing the need for volatile, odorous amine co-initiators.
- **Reduced Oxygen Inhibition:** The morpholine moiety effectively scavenges oxygen, a common inhibitor in radical curing.

- Surface Anchoring: The 4'-carboethoxy (ester) group provides a chemical handle for post-polymerization functionalization or surface grafting.

Chemical Identity & Mechanistic Insight[1][2][3] Structure-Property Relationship

CEMB operates on the Norrish Type II mechanism. Standard benzophenone requires a separate hydrogen donor (co-initiator) to generate radicals. In CEMB, the morpholinomethyl group serves as an intramolecular or pseudo-intramolecular hydrogen donor.

- Chromophore: Benzophenone core (Absorbs UV nm, tails to 365 nm).
- H-Donor Site: The methylene protons to the morpholine nitrogen.
- Functional Handle: The ethyl ester group at the 4' position allows for hydrolysis to carboxylic acid, enabling coupling to biomolecules or inorganic surfaces.

Photochemical Mechanism

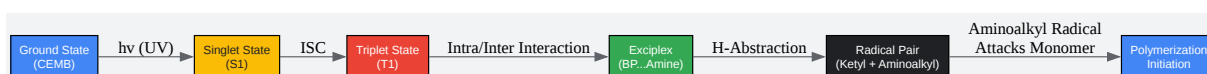
Upon UV irradiation, the benzophenone moiety excites to the Singlet state (

) and undergoes Intersystem Crossing (ISC) to the Triplet state (

). This triplet state forms an exciplex with the morpholine nitrogen. Hydrogen abstraction occurs from the morpholine

-carbon, generating two radicals:

- Ketyl Radical: Generally stable/inactive (terminator).
- Aminoalkyl Radical: The active species that initiates polymerization.[1]



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Figure 1: Photochemical pathway of CEMB. The morpholine group facilitates rapid H-abstraction, bypassing the diffusion limits of bimolecular systems.

Application Contexts

Low-Odor UV Coatings

Traditional amine co-initiators (e.g., EDB, DMB) are volatile and prone to "blooming" (migrating to the surface). CEMB's higher molecular weight and bound amine structure significantly reduce migration and odor, making it ideal for food packaging coatings (subject to regulatory compliance) and indoor varnishes.

Hydrogel Synthesis (Biomedical)

The morpholine group imparts moderate polarity. When used with hydrophilic monomers like PEGDA (Polyethylene Glycol Diacrylate) or HEMA (2-Hydroxyethyl methacrylate), CEMB can be dispersed in aqueous-organic co-solvent systems to create hydrogels for tissue engineering.

Experimental Protocols

Protocol A: Preparation of UV-Curable Resin (Standard Acrylate)

Objective: Formulate a high-speed, low-odor clear coat.

Materials:

- Oligomer: Aliphatic Urethane Acrylate (e.g., Ebecryl series).
- Monomer: TPGDA (Tripropylene glycol diacrylate) or HDDA (1,6-Hexanediol diacrylate).
- Initiator: CEMB.
- Solvent: Acetone (optional, for viscosity adjustment).

Step-by-Step Workflow:

- Dissolution:
 - Weigh 2.0 - 4.0 wt% of CEMB relative to the total resin weight.
 - Dissolve CEMB in the monomer (TPGDA) first. Mild heating (40°C) and sonication for 10 minutes may be required due to the ester group's crystallinity.
 - Checkpoint: Ensure the solution is optically clear. Haze indicates incomplete dissolution.
- Resin Blending:
 - Add the Oligomer to the Monomer/Initiator mix.
 - Typical Ratio: 60% Oligomer / 40% Monomer.
 - Mix at 1000 RPM for 15 minutes.
- Degassing:
 - Place the mixture in a vacuum chamber (-0.1 MPa) for 10 minutes to remove trapped air bubbles which inhibit radical propagation.

Protocol B: Real-Time FTIR Monitoring of Cure Kinetics

Objective: Quantify the Double Bond Conversion (DBC) to validate initiator efficiency.

Equipment:

- FTIR Spectrometer with ATR accessory.
- UV LED Source (365nm or 395nm).

Methodology:

- Setup:
 - Place a 20 μ m drop of the resin on the ATR crystal.
 - Position the UV light guide 2 cm above the sample.

- Data Acquisition:
 - Start FTIR scanning (Rapid scan mode: ~4 spectra/sec).
 - Trigger UV light ON after 5 seconds of background collection.
 - Irradiate for 60 seconds.
- Analysis:
 - Track the acrylate peak at 810 cm^{-1} (twisting vibration) or 1407 cm^{-1} .
 - Calculate Conversion () using the formula:

 Where

 is the peak area before UV, and

 is the peak area at time

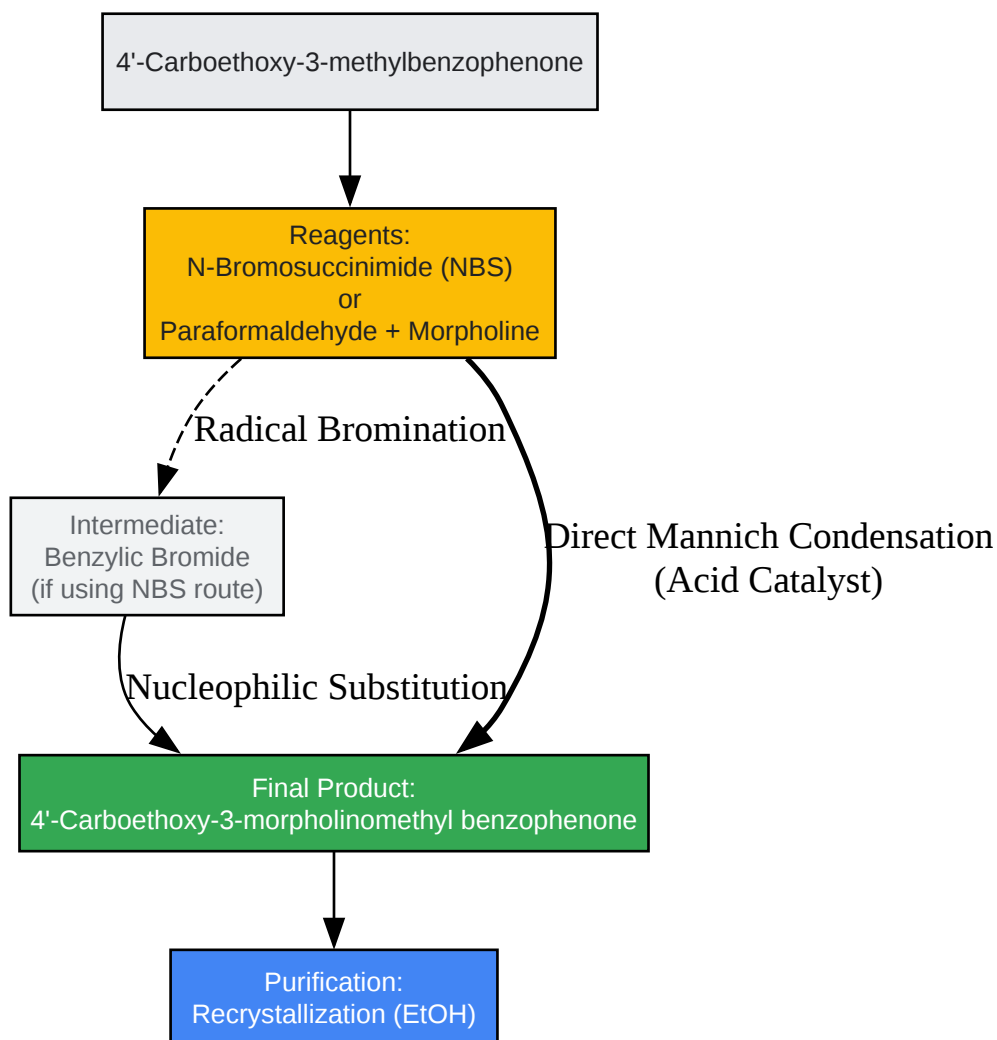
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Expected Results Table:

Formulation	Peak Conversion (60s)	Rate of Polymerization ()	Notes
Benzophenone + MDEA (Control)	85%	High	Strong amine odor, yellowing.
CEMB (2 wt%)	82%	Medium-High	Low odor, minimal yellowing.
CEMB (4 wt%)	91%	High	Excellent surface cure (O2 resistance).

Synthesis of CEMB (Mannich Reaction)

For researchers needing to synthesize the molecule in-house from precursors.



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Figure 2: Synthetic routes.[2][3] The direct Mannich condensation is preferred for atom economy, while the bromination route offers higher yields if the Mannich reaction is sluggish.

Synthesis Protocol (Mannich Route):

- Reactants: Combine 4-carboethoxybenzophenone, paraformaldehyde (1.2 eq), and morpholine (1.2 eq) in ethanol.
- Catalyst: Add catalytic HCl (conc.).

- Reflux: Heat to 80°C for 12-24 hours.
- Workup: Neutralize with NaHCO₃, extract with DCM, and recrystallize from Ethanol/Hexane.

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Tacky Surface	Oxygen Inhibition	Increase CEMB concentration (morpholine acts as O ₂ scavenger) or increase UV intensity.
Haze in Resin	Solubility Limit	Predissolve CEMB in a polar monomer (e.g., IBOA) before adding to the main oligomer.
Yellowing	Thermal Degradation	Reduce UV exposure time; the morpholine radical can oxidize to colored species if over-cured.

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